molecular formula CaHO5P-4 B223615 ヒドロキシアパタイト CAS No. 1306-06-5

ヒドロキシアパタイト

カタログ番号: B223615
CAS番号: 1306-06-5
分子量: 152.06 g/mol
InChIキー: SNEQGKNGRFIHGW-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヒドロキシアパタイトは、正常な骨や歯の主要な構成成分であり、必須成分であり、ヒト骨の重量の最大70%を占めます 。ヒドロキシアパタイトはリン酸塩岩にも見られ、生体適合性と生体活性があるため、さまざまな用途で使用されています。

作用機序

ヒドロキシアパタイトは、いくつかのメカニズムを通じてその効果を発揮します。

類似の化合物との比較

ヒドロキシアパタイトは、リン酸カルシウムなどの他の化合物と比較されることがよくあります。例えば、以下のものがあります。

ヒドロキシアパタイトは、生体適合性、生体活性、安定性の独自の組み合わせを備えているため、さまざまな科学および工業用途において貴重な材料となっています。

生化学分析

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions, particularly in the context of bone metabolism. It interacts with various biomolecules, including enzymes and proteins, to facilitate bone growth and remodeling . For instance, hydroxyapatite can attach proteins and generate regulated apatite structures to promote the basic structure of bone and other tissues .

Cellular Effects

Hydroxyapatite has profound effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion and proliferation . In addition, hydroxyapatite can affect cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the osteogenic differentiation capacity of bone marrow stem cells .

Molecular Mechanism

The molecular mechanism of hydroxyapatite’s action involves its interactions with biomolecules at the molecular level. For instance, it can bind to proteins, inhibit or activate enzymes, and induce changes in gene expression . Furthermore, hydroxyapatite can be internalized by cells via endocytosis, where it dissolves and releases calcium ions for the formation of mineralized nodules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, hydroxyapatite exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with hydroxyapatite promoting significant bone formation .

Dosage Effects in Animal Models

The effects of hydroxyapatite vary with different dosages in animal models. For instance, ossein-hydroxyapatite has been used in studies for up to four years without safety issues, while microcrystalline hydroxyapatite has been used for up to one year .

Metabolic Pathways

Hydroxyapatite is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, hydroxyapatite can trigger a metabolic shift from glycolysis to oxidative phosphorylation .

Transport and Distribution

Hydroxyapatite is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Hydroxyapatite can be localized within specific subcellular compartments. For instance, it has been found that nano-scale hydroxyapatite can be internalized by osteoblasts and incorporated into the lysosomes . This subcellular localization can affect the activity or function of hydroxyapatite, influencing processes such as mineralization .

類似化合物との比較

Durapatite is often compared with other calcium phosphate compounds, such as:

Durapatite’s unique combination of biocompatibility, bioactivity, and stability makes it a valuable material in various scientific and industrial applications.

特性

CAS番号

1306-06-5

分子式

CaHO5P-4

分子量

152.06 g/mol

IUPAC名

pentacalcium;hydroxide;triphosphate

InChI

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChIキー

SNEQGKNGRFIHGW-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

正規SMILES

[OH-].[O-]P(=O)([O-])[O-].[Ca]

Color/Form

Hexagonal needles arranged in rosettes
Finely divided, crystalline, nonstoichiometric material.

密度

Density: 3.1 to 3.2 /Apatite/

Key on ui other cas no.

12167-74-7
1306-06-5

物理的記述

NKRA;  Water or Solvent Wet Solid;  Liquid;  Other Solid;  Dry Powder
A white, odourless powder which is stable in air
Solid;  [Merck Index] White suspension;  [MSDSonline]
White odorless solid;  [HSDB] White odorless powder;  [MSDSonline]

関連するCAS

10103-46-5 (Parent)

溶解性

Practically insoluble in water;  insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in water, even when freshly prepared

同義語

Alveograf
Calcitite
Calcium Hydroxyapatite
Durapatite
Hydroxyapatite
Hydroxyapatite, Calcium
Hydroxylapatite
Interpore 200
Interpore 500
Interpore-200
Interpore-500
Interpore200
Interpore500
Osprovit
Ossein Hydroxyapatite Compound
Ossein-Hydroxyapatite Compound
Ossopan
Osteogen
Periograf

製品の起源

United States

Synthesis routes and methods I

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
hydroxylapatite
Name
silver
Name
zinc

Synthesis routes and methods II

Procedure details

Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hydroxylapatite

Synthesis routes and methods III

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxylapatite

Synthesis routes and methods IV

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
hydroxylapatite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyapatite
Reactant of Route 2
Hydroxyapatite
Reactant of Route 3
Hydroxyapatite
Customer
Q & A

ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.

ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized Hydroxyapatite particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.

ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.

ANone: The molecular formula for Hydroxyapatite is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.

ANone: [, , , ] Several techniques are employed to characterize HA, including:

    ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.

    ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.

    ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.

    ANone: [] Several factors can impact HA's catalytic performance, including:

      ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。